3-Amino-4-(methylamino)benzonitrile
Overview
Description
3-Amino-4-(methylamino)benzonitrile is a compound that has been studied for its potential in neuroimaging, particularly due to its affinity for the serotonin transporter. The compound has been modified to include various substituents that can affect its biological properties, such as the introduction of a fluorobenzyl group to create an F-18 fluorobenzyl analogue of DASB, which could be more attractive for research groups without C-11 synthesis capabilities .
Synthesis Analysis
The synthesis of 3-Amino-4-(methylamino)benzonitrile derivatives, such as the F-18 fluorobenzyl analogue of DASB, involves a strategic approach to obtain the DASB precursor. An efficient and facile synthetic route has been reported that provides higher chemical yields of the compound and related analogues. The synthesis includes the incorporation of p-[18F]fluorobenzyl iodide into the DASB precursor, which is a routine process for several neuroimaging agents .
Molecular Structure Analysis
While the specific molecular structure of 3-Amino-4-(methylamino)benzonitrile is not detailed in the provided papers, related compounds such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one have been synthesized and characterized. The latter crystallizes in the monoclinic space group and is linked by extensive intermolecular hydrogen bonding and stabilized by pi-pi stacking interactions . These structural features are crucial for the stability and reactivity of such compounds.
Chemical Reactions Analysis
The reactivity of 3-Amino-4-(methylamino)benzonitrile can be inferred from studies on related compounds. For instance, the reaction of a dimethylaminoethyl methylamino lithium compound with benzonitrile yields a new α-amino lithium imide, which demonstrates the stabilization of metal centers and limits the cyclotrimerization of the benzonitrile moiety. This suggests a mechanism for the cyclotrimerization process that could be relevant to the reactivity of 3-Amino-4-(methylamino)benzonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Amino-4-(methylamino)benzonitrile derivatives are influenced by their molecular structure and substituents. For example, the introduction of an F-18 fluorobenzyl group affects the in vitro and in vivo biological properties of the DASB analogue. The stability and reactivity of these compounds are also influenced by their ability to form intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which are observed in related molecular structures .
Scientific Research Applications
Fluorescence Studies
3-Amino-4-(methylamino)benzonitrile and its derivatives, such as 4-(methylamino)benzonitrile (MABN) and 3-methylated derivative (3-MMABN), have been studied for their fluorescence properties. These compounds show dual fluorescence, with the long-wave band assigned to the TICT state, particularly in polar solvents like water. This has implications for understanding solvent effects on fluorescence spectra and quantum yields (Rotkiewicz & Rettig, 1992).
Internal Conversion in Solvents
Research into the internal conversion processes of derivatives like 3,5-dimethyl-4-(methylamino)benzonitrile (MHD) in solvents such as n-hexane and n-hexadecane has been conducted. These studies offer insights into the quantum yield, lifetime, and mechanism of internal conversion, which is important for understanding photochemical and photophysical processes (Rückert et al., 2000).
Synthesis Applications
The compound plays a role in synthetic chemistry, such as in the one-pot synthesis of 4-amino-1,2-dihydro-3-quinolinecarboxylates. This highlights its utility as a building block in the synthesis of complex organic molecules (Kobayashi et al., 1997).
Neuroimaging Studies
In the field of neuroimaging, derivatives of 3-amino-4-(methylamino)benzonitrile, such as fluorobenzyl analogues, have been synthesized and evaluated for their binding properties and biodistribution, which is important for research in brain disorders and neurotransmitter systems (Garg et al., 2007).
Photophysical and Photochemical Properties
Studies have also been conducted on the photophysical and photochemical properties of aminobenzonitrile derivatives. These include investigations into dual fluorescence mechanisms and the nature of low-lying singlet states, providing valuable information for photochemical applications and understanding molecular fluorescence behavior (Zachariasse, 2000).
Polymer Solar Cell Efficiency
Research into the use of perfluorinated compounds, such as 4-amino-2-(trifluoromethyl)benzonitrile, as additives in polymer solar cells has shown their potential to enhance power conversion efficiency. This demonstrates the compound's utility in the development of more efficient renewable energy technologies (Jeong et al., 2011).
Safety And Hazards
The safety information for 3-Amino-4-(methylamino)benzonitrile indicates that it is associated with several hazard statements, including H302-H312-H315-H319-H332-H335 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause eye irritation .
properties
IUPAC Name |
3-amino-4-(methylamino)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVVQSAUJWSQBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381524 | |
Record name | 3-amino-4-(methylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(methylamino)benzonitrile | |
CAS RN |
64910-46-9 | |
Record name | 3-Amino-4-(methylamino)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64910-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-amino-4-(methylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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